Fmoc-Glu(AspG1)-OH
Description
Fmoc-Glu(AspG1)-OH is a modified amino acid derivative used in solid-phase peptide synthesis (SPPS). Based on analogous compounds in the literature, Fmoc-Glu derivatives typically feature a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a functionalized γ-carboxyl group (e.g., tert-butyl ester, methyl ester, or fluorescent tags like Edans) .
This compound is critical in peptide synthesis for introducing glutamic acid residues with tailored solubility, stability, or reactivity. Its applications span biomedical research, materials science (e.g., self-assembling peptides), and drug development .
Properties
IUPAC Name |
(2S)-5-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c1-31(2,3)42-27(36)17-25(29(39)43-32(4,5)6)33-26(35)16-15-24(28(37)38)34-30(40)41-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-25H,15-18H2,1-6H3,(H,33,35)(H,34,40)(H,37,38)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWIYVIYJRCBP-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(AspG1)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support. The Fmoc group is then removed using a base such as piperidine, and the next amino acid is coupled using an activating reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine). This cycle of deprotection and coupling is repeated until the desired peptide sequence is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. These machines can handle multiple reactions simultaneously and are equipped with advanced purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Glu(AspG1)-OH can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction can be used to replace one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Fmoc-Glu(AspG1)-OH is used in the synthesis of complex peptides and proteins. Its self-assembly properties make it a valuable building block for creating functional materials .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: In medicine, this compound is used in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of biomaterials and nanomaterials. Its self-assembly properties are exploited to create materials with specific properties .
Mechanism of Action
The mechanism of action of Fmoc-Glu(AspG1)-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by hydrophobic interactions and π-π stacking interactions between the Fmoc groups. These interactions result in the formation of stable nanostructures that can encapsulate and release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares Fmoc-Glu(AspG1)-OH with structurally related Fmoc-glutamic acid derivatives:
| Compound | CAS Number | Molecular Weight | Protecting Group (γ-Carboxyl) | Key Applications |
|---|---|---|---|---|
| Fmoc-Glu(OtBu)-OH | 71989-18-9 | 425.47 g/mol | tert-butyl ester | Peptide synthesis, self-assembly |
| Fmoc-Glu(OMe)-OH | 145038-50-2 | 383.4 g/mol | methyl ester | Lab-scale synthesis, biochemical studies |
| Fmoc-Glu(Edans)-OH | 193475-66-0 | 617.7 g/mol | Edans fluorophore | Fluorescent peptide probes |
| Fmoc-Glu(OFm)-OH | Not provided | ~500 g/mol* | Fm-protected ester | Specialty peptide engineering |
| Fmoc-Glu-OH (unprotected) | 121343-82-6 | 353.36 g/mol | Free carboxyl | Rarely used (poor solubility) |
*Estimated based on structural similarity. Data compiled from .
Physicochemical and Functional Differences
- Solubility: Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OMe)-OH exhibit moderate solubility in polar solvents like DMF and DCM, critical for SPPS . Fmoc-Glu(Edans)-OH requires DMSO for dissolution due to its bulky fluorophore .
Aggregation Behavior :
- Fmoc-Glu(OtBu)-OH forms sphere-like structures at room temperature but transitions to broomstick-like morphologies at 70°C, demonstrating thermoresponsive self-assembly .
- Fmoc-Asp(OtBu)-OH, a structural analogue with a shorter side chain, forms irregular rectangular rods under all conditions, highlighting the role of side-chain length in aggregation .
- Fmoc-Lys(Boc)-OH forms spheres regardless of temperature, emphasizing charge and steric effects .
Materials Science
- In contrast, Fmoc-Asp(OtBu)-OH’s rigid rod-like structures are explored for hydrogel scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
